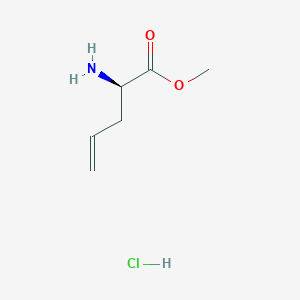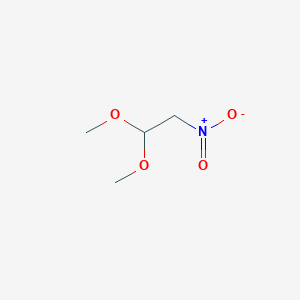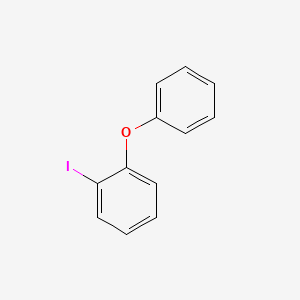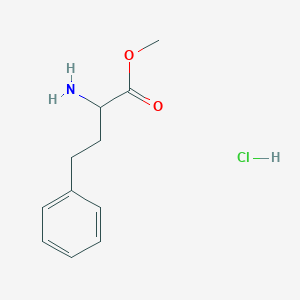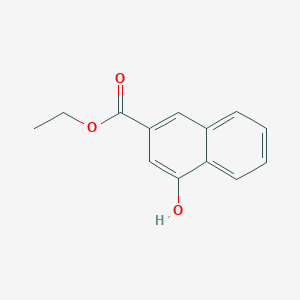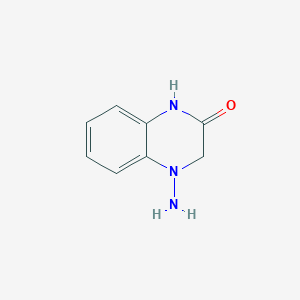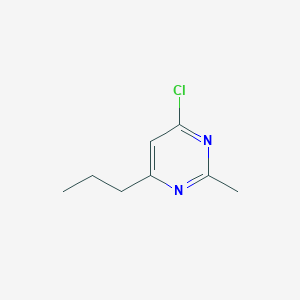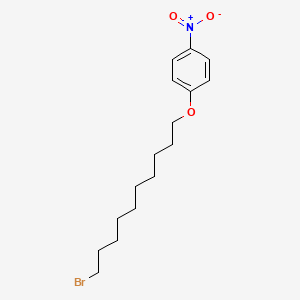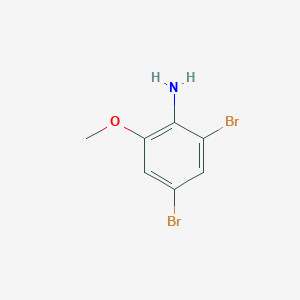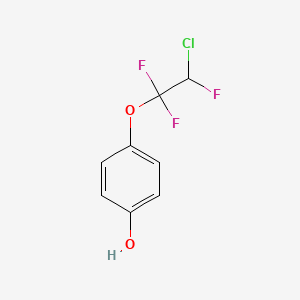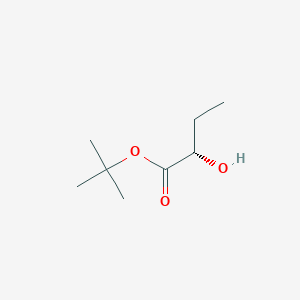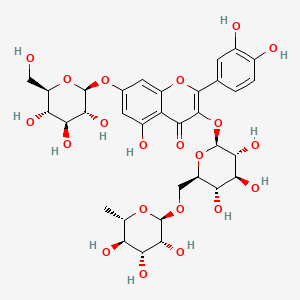
Quercetin 3-rutinoside-7-glucoside
Übersicht
Beschreibung
Quercetin 3-O-rutinoside-7-O-glucoside is a flavonol glycoside with antioxidant properties . It is also known as 3,3′,4′,5,7-Pentahydroxyflavone 3-rutinoside 7-glucoside . It has been shown to have potential use in the treatment of cancer, particularly bladder cancer .
Synthesis Analysis
The synthesis of Quercetin 3-O-rutinoside-7-O-glucoside involves complex biochemical processes. One study indicated that phenylalanine ammonia-lyase (PAL), 4-coumarate-CoA ligase (4CL), chalcone synthase (CHS), flavonol synthase (FLS), bifunctional dihydroflavonol 4-reductase/flavanone 4-reductase (DFR) and anthocyanidin reductase (ANR) were the key genes involved in flavonoid accumulation .Molecular Structure Analysis
The molecular structure of Quercetin 3-O-rutinoside-7-O-glucoside is complex. It contains total 99 bond(s); 59 non-H bond(s), 14 multiple bond(s), 9 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 6 six-membered ring(s), 1 ten-membered ring(s), 1 ketone(s) (aromatic), 10 hydroxyl group(s), 3 aromatic hydroxyl(s), 1 primary alcohol(s), 9 secondary alcohol(s), 5 ether(s) (aliphatic) .Chemical Reactions Analysis
Quercetin 3-O-rutinoside-7-O-glucoside has been found to exhibit strong lipid peroxidation inhibitory activities . It has also been shown to enter the hydrophobic pocket of ovalbumin to form six hydrogen bonds with amino acid residues, which affected the glycation process .Physical And Chemical Properties Analysis
Quercetin 3-O-rutinoside-7-O-glucoside is a solid compound with a molecular weight of 772.66 . It is an antioxidant agent that can be found in Hemerocallis fulva .Wissenschaftliche Forschungsanwendungen
Food Chemistry
Quercetin 3-rutinoside-7-glucoside is a flavonoid compound found in mulberry leaves and fruits . It has been used as a reference standard for the determination of the analyte in Withania somnifera aerial parts by high-performance liquid chromatography method .
Bioanalytical Chemistry
Quercetin glycoconjugates, including Quercetin 3-rutinoside-7-glucoside, have been profiled in sun-dried peperoni di Senise peppers (Capsicum annuum L.) . The research involved a combination of liquid chromatography (LC) coupled with tandem mass spectrometry (MS/MS) for screening quercetin glycoconjugates . The study identified sixteen quercetin glycoconjugates, five of which were reported for the first time .
Antioxidant Mechanism and Antibacterial Properties
Quercetin, including its derivatives like Quercetin 3-rutinoside-7-glucoside, has powerful oxidative properties and biological activities . It has been revealed to have antioxidant mechanism and broad-spectrum antibacterial properties . The intervention effects of quercetin on pesticide poisoning and the pathway of action have been investigated . The toxic effects of main mycotoxins on the collection and the detoxification process of quercetin have been summarized .
Potential Application in Prevention and Control of Toxipathy
Quercetin has potential application in prevention and control of toxipathy . It has been proved that it is able to reduce the toxicity of mycotoxins . The harmful effects of heavy metal poisoning on the collection, the prevention, and control of quercetin have been evaluated .
Treatment of Cancer
Quercetin 3-O-rutinoside-7-O-glucoside is a flavonol glycoside with antioxidant properties. It has been shown to have potential use in the treatment of cancer, particularly bladder cancer .
Inhibitory Effect on Bladder Cancer
Quercetin 3-O-rutinoside-7-O-glucoside is also an active component of Astragalus membranaceus, which has been shown to have an inhibitory effect on bladder cancer .
Antioxidant Mechanism and Broad-Spectrum Antibacterial Properties
Quercetin, including its derivatives like Quercetin 3-rutinoside-7-glucoside, has powerful oxidative properties and biological activities . It has been revealed to have antioxidant mechanism and broad-spectrum antibacterial properties .
Potential Application in Prevention and Control of Toxipathy
Quercetin has potential application in prevention and control of toxipathy . It has been proved that it is able to reduce the toxicity of mycotoxins . The harmful effects of heavy metal poisoning on the collection, the prevention, and control of quercetin have been evaluated .
Treatment of Cancer
Quercetin 3-O-rutinoside-7-O-glucoside is a flavonol glycoside with antioxidant properties. It has been shown to have potential use in the treatment of cancer, particularly bladder cancer .
Reference Standard in High Performance Liquid Chromatography
Quercetin 3-O-rutinoside-7-O-glucoside may be used as a reference standard for the determination of the analyte in Withania somnifera aerial parts by high performance liquid chromatography method .
Found in Mulberry Leaves and Fruits
Quercetin 3-O-rutinoside-7-O-glucoside is a flavonoid compound found in mulberry leaves and fruits .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O21/c1-9-19(38)23(42)26(45)31(49-9)48-8-17-21(40)25(44)28(47)33(53-17)54-30-22(41)18-14(37)5-11(50-32-27(46)24(43)20(39)16(7-34)52-32)6-15(18)51-29(30)10-2-3-12(35)13(36)4-10/h2-6,9,16-17,19-21,23-28,31-40,42-47H,7-8H2,1H3/t9-,16+,17+,19-,20+,21+,23+,24-,25-,26+,27+,28+,31+,32+,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUFXPFDJYNCFD-YQJBXTIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10184406 | |
| Record name | Quercetin 3-rutinoside-7-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10184406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
772.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quercetin 3-rutinoside-7-glucoside | |
CAS RN |
30311-61-6 | |
| Record name | Quercetin 3-rutinoside-7-glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030311616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quercetin 3-rutinoside-7-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10184406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



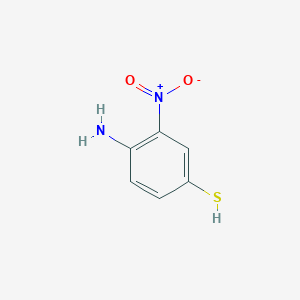
![Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I)](/img/structure/B1600810.png)
